1-Acetylazetidine-3-carbaldehyde
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Overview
Description
1-Acetylazetidine-3-carbaldehyde is a fascinating compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties.
Preparation Methods
The synthesis of 1-Acetylazetidine-3-carbaldehyde can be achieved through various synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges. Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines .
Chemical Reactions Analysis
1-Acetylazetidine-3-carbaldehyde undergoes various chemical reactions, driven by the considerable ring strain of the azetidine ring. These reactions include:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetylazetidine-3-carbaldehyde has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of 1-Acetylazetidine-3-carbaldehyde involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the cleavage of the nitrogen-carbon bond, allowing the compound to participate in various chemical transformations. This reactivity is harnessed in medicinal chemistry to design molecules that can interact with specific biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
1-Acetylazetidine-3-carbaldehyde can be compared with other similar compounds, such as:
1H-Indole-3-carbaldehyde: Both compounds contain an aldehyde functional group, but 1H-Indole-3-carbaldehyde has an indole ring, which imparts different reactivity and biological properties.
Azetidine-2-carboxylic acid: This compound shares the azetidine ring but has a carboxylic acid functional group instead of an aldehyde, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its combination of the azetidine ring and the aldehyde functional group, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C6H9NO2 |
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Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-acetylazetidine-3-carbaldehyde |
InChI |
InChI=1S/C6H9NO2/c1-5(9)7-2-6(3-7)4-8/h4,6H,2-3H2,1H3 |
InChI Key |
WFXXHKMFFNEARJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)C=O |
Origin of Product |
United States |
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